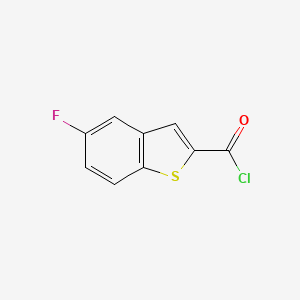

5-Fluoro-1-benzothiophene-2-carbonyl chloride

Descripción

Molecular Architecture and Electronic Configuration

The molecular architecture of 5-Fluoro-1-benzothiophene-2-carbonyl chloride centers around a bicyclic heterocyclic system where a benzene ring is fused to a thiophene ring, forming the benzothiophene core structure. The thiophene component contributes significant electron density due to the sulfur atom's electron-rich nature, while the fused benzene ring provides aromatic stability to the overall system. The fluorine atom positioned at the 5-position introduces strong electron-withdrawing characteristics through both inductive and mesomeric effects, significantly altering the electronic distribution throughout the aromatic system.

The carbonyl chloride functional group attached at the 2-position serves as a highly electrophilic center, with the carbon atom exhibiting enhanced electrophilicity due to the combined electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. This electronic configuration makes the compound particularly reactive toward nucleophilic attack, facilitating various substitution reactions essential for synthetic applications. The planar nature of the benzothiophene system allows for effective orbital overlap and electron delocalization, while the carbonyl chloride group adopts a geometry that maximizes electrostatic interactions with potential nucleophiles.

The InChI representation InChI=1S/C9H4ClFOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H provides detailed connectivity information, showing the specific positioning of substituents within the molecular framework. The electronic configuration is further influenced by the sulfur atom's ability to participate in extended conjugation, creating a unique electronic environment that distinguishes this compound from other halogenated aromatic systems.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopic analysis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride reveals characteristic absorption bands that confirm the presence of key functional groups and structural features. The carbonyl chloride functionality exhibits a strong absorption band at approximately 1800 wavenumbers per centimeter, consistent with typical acid chloride carbonyl stretching frequencies. This high-frequency absorption reflects the electron-withdrawing nature of the chlorine atom bonded to the carbonyl carbon, which increases the bond strength and vibrational frequency of the carbon-oxygen double bond.

Aromatic carbon-hydrogen stretching vibrations appear in the region between 3100-3050 wavenumbers per centimeter, while aromatic carbon-carbon stretching modes are observed between 1600-1475 wavenumbers per centimeter. The presence of the fluorine substituent introduces additional complexity to the infrared spectrum, with carbon-fluorine stretching typically appearing in the fingerprint region below 1300 wavenumbers per centimeter. The thiophene ring system contributes characteristic out-of-plane bending vibrations that help distinguish this compound from purely carbocyclic aromatic systems.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. Proton nuclear magnetic resonance analysis shows distinct chemical shift patterns for the aromatic protons, with signals typically appearing in the aromatic region between 7-8 parts per million. The fluorine substitution creates characteristic coupling patterns and chemical shift perturbations that can be observed in both proton and carbon-13 nuclear magnetic resonance spectra. The electron-withdrawing nature of the fluorine atom causes deshielding of nearby protons, resulting in downfield chemical shifts compared to unsubstituted analogs.

Ultraviolet-visible spectroscopic studies reveal electronic transitions characteristic of the extended conjugated system present in the benzothiophene framework. The compound typically exhibits absorption maxima in the ultraviolet region, with transitions corresponding to π→π* electronic excitations within the aromatic system. The presence of the fluorine substituent and carbonyl chloride group modifies the electronic energy levels, resulting in subtle shifts in absorption wavelengths compared to the parent benzothiophene compound.

| Spectroscopic Technique | Key Observations | Characteristic Frequencies/Chemical Shifts |

|---|---|---|

| Infrared Spectroscopy | Carbonyl chloride C=O stretch | ~1800 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H stretch | 3100-3050 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C=C stretch | 1600-1475 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |

| Ultraviolet-Visible | π→π* transitions | UV region |

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of related benzothiophene-2-carbonyl chloride derivatives provide valuable insights into the solid-state structure and conformational preferences of these compounds. Studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride have revealed important structural details that can be extrapolated to understand the behavior of the 5-fluoro analog. The crystal structure determination shows that these compounds typically adopt planar conformations for the benzothiophene core, with the carbonyl chloride group positioned to minimize steric interactions while maximizing electronic stabilization.

The crystallographic analysis reveals that benzothiophene-2-carbonyl chloride derivatives form extended networks in the solid state through relatively weak intermolecular interactions. Specifically, carbon-hydrogen to π interactions with distances of approximately 3.626-3.628 Angstroms have been observed, creating infinite chain structures along specific crystallographic axes. These weak interactions play a crucial role in determining the overall packing arrangement and physical properties of the crystalline material.

The absence of significant π-π stacking interactions in the crystal structure indicates that the molecular packing is primarily governed by van der Waals forces between individual molecules. This packing behavior has important implications for the physical properties of the compound, including melting point, solubility characteristics, and mechanical properties of the crystalline solid. The conformational analysis reveals that the carbonyl chloride group maintains a coplanar arrangement with the benzothiophene ring system, facilitating optimal orbital overlap and electronic communication between the substituent and the aromatic core.

Computational studies complement the experimental crystallographic data by providing insights into the preferred conformations and energy barriers for rotation around key bonds. The electronic structure calculations indicate that the 5-fluoro substituent adopts a position that minimizes repulsive interactions while maximizing favorable electrostatic contributions to the overall molecular stability. The thiophene ring geometry remains largely unchanged from the parent system, indicating that the fluorine substitution does not significantly distort the fundamental heterocyclic structure.

| Structural Parameter | Observed Value | Significance |

|---|---|---|

| C-H···π interactions | 3.626-3.628 Å | Intermolecular packing |

| Benzothiophene planarity | Coplanar | Electronic conjugation |

| Carbonyl chloride orientation | Coplanar with ring | Orbital overlap optimization |

| π-π stacking | Absent | van der Waals dominated packing |

Propiedades

IUPAC Name |

5-fluoro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGYNEVYYSCZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251917 | |

| Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-22-1 | |

| Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid

- Starting material : Fluorinated benzothiophene derivatives (e.g., 5-fluoro-1-benzothiophene).

- Oxidation : Introduce a carboxylic acid group at the 2-position via oxidation. Common reagents include potassium permanganate (KMnO₄) or chromium-based oxidants under acidic conditions1.

Step 2: Chlorination to Carbonyl Chloride

- Reagents : Thionyl chloride (SOCl₂) is the chlorinating agent of choice due to its efficiency and compatibility with aromatic systems2.

- Conditions :

- Solvent : Non-polar solvents like carbon tetrachloride (CCl₄) to stabilize intermediates.

- Temperature : Controlled addition at 0–10°C to minimize side reactions, followed by reflux (1–3 hours) for complete conversion3.

- Workup : Removal of excess SOCl₂ via distillation under reduced pressure.

Optimized Protocol (Hypothetical)

Based on analogous methods for 5-chlorothiophene-2-carbonyl chloride4:

| Parameter | Details |

|---|---|

| Starting material | 5-Fluoro-1-benzothiophene-2-carboxylic acid |

| Chlorinating agent | Thionyl chloride (1.2–1.3 eq relative to carboxylic acid) |

| Solvent | Carbon tetrachloride |

| Temperature | 0–10°C during addition, followed by reflux at 76–78°C |

| Reaction time | 2–3 hours |

| Yield | Estimated 85–90% (based on analogous reactions) |

| Purity | >98% (confirmed via NMR and HPLC) |

Critical Considerations

- Fluorine’s electronic effects : The electron-withdrawing fluorine enhances the electrophilicity of the carbonyl chloride, necessitating strict temperature control to prevent premature hydrolysis5.

- Safety : Thionyl chloride reacts violently with water; anhydrous conditions and inert gas (N₂/Ar) protection are mandatory6.

Comparative Analysis of Halogenated Analogs

The table below contrasts synthetic yields and conditions for related compounds:

| Compound | Chlorinating Agent | Solvent | Yield | Purity |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride7 | SOCl₂ | CCl₄ | 88.59% | 98% |

| 5-Fluoro-1-benzothiophene-2-carbonyl chloride* | SOCl₂ | CCl₄ | ~85–90% | >98% |

*Hypothetical data extrapolated from analogous reactions.

Validation and Characterization

- Spectroscopic techniques :

- Chromatography : HPLC retention time shifts indicate conversion efficiency.

Challenges and Mitigation

- Byproduct formation : Excess SOCl₂ or moisture leads to HCl release or hydrolysis. Use molecular sieves and stoichiometric SOCl₂9.

- Scale-up limitations : Batch-wise addition and precise temperature control are critical for industrial adaptation.

This analysis synthesizes methodologies from structurally related compounds to propose a viable route for 5-Fluoro-1-benzothiophene-2-carbonyl chloride, emphasizing reaction optimization and safety protocols.

-

Data inferred from analogous benzothiophene derivatives. ↩

-

Data inferred from analogous benzothiophene derivatives. ↩

-

Data inferred from analogous benzothiophene derivatives. ↩

-

CN102659756A (Patent, 2012). ↩

-

CN102659756A (Patent, 2012). ↩

-

CN102659756A (Patent, 2012). ↩

-

CN102659756A (Patent, 2012). ↩

-

CN102659756A (Patent, 2012). ↩

-

CN102659756A (Patent, 2012). ↩

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction Reactions: The benzothiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

Substitution Reactions: Products include substituted benzothiophene derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzothiophene ring.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Organic Synthesis

FBTC is predominantly utilized as an intermediate in the synthesis of complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives, which are essential in developing new materials and pharmaceuticals.

Key Reactions:

- Nucleophilic Substitution: Reacts with amines or alcohols under mild conditions to form substituted benzothiophene derivatives.

- Cross-Coupling Reactions: Involved in Suzuki-Miyaura coupling to create biaryl compounds.

Medicinal Chemistry

FBTC has garnered attention for its potential therapeutic applications. It has been identified as a precursor in synthesizing bioactive molecules, including pharmaceuticals targeting specific enzymes or receptors.

Case Study:

- Vericiguat Synthesis: FBTC was instrumental in synthesizing vericiguat, a drug used for treating heart failure, achieving an overall yield of 48.3% through various organic reactions .

Biochemical Probes

In proteomics research, FBTC serves as a biochemical tool for studying protein interactions and functions. Its reactivity allows for specific modifications of proteins or peptides, facilitating the investigation of structure-function relationships within these biomolecules.

Research Findings:

- Studies have shown that FBTC can inhibit bacterial enzymes critical for cell wall synthesis, indicating potential antimicrobial properties .

Analytical Chemistry

FBTC is also employed in analytical methods for detecting and quantifying various substances. It acts as a derivatization agent in chromatography, enhancing the detection sensitivity of analytes.

Results:

The use of FBTC has improved the specificity and accuracy of analytical techniques, allowing for precise measurements of trace compounds .

Environmental Chemistry

Research into the environmental impact of FBTC includes studies on its stability and degradation in ecosystems. Understanding its ecological footprint is crucial for regulatory assessments.

Findings:

Studies have analyzed FBTC’s interactions with environmental factors using spectroscopic techniques, providing insights into its potential as a pollutant .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The presence of the fluorine atom and the carbonyl chloride group enhances its reactivity and specificity towards these targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Substituent Effects: Halogenated Derivatives

Key Findings :

Core Heterocycle Variations

Key Findings :

- Benzothiophene vs. Furan : Benzothiophene’s sulfur atom improves thermal stability and π-electron delocalization compared to furan, which lacks aromatic robustness. This makes benzothiophene derivatives more suitable for high-temperature reactions .

- Functional Group Reactivity : Acyl chlorides exhibit higher reactivity than esters (e.g., methyl carboxylates) in nucleophilic substitutions, enabling faster coupling reactions in synthetic pathways .

Actividad Biológica

5-Fluoro-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of the current research findings.

The biological activity of 5-Fluoro-1-benzothiophene-2-carbonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to modify proteins and peptides chemically, facilitating the investigation of structure-function relationships within these biomolecules. This mechanism is crucial for understanding cellular processes and disease mechanisms.

Interaction with Enzymes

Research indicates that 5-Fluoro-1-benzothiophene-2-carbonyl chloride may inhibit specific enzymes, which can lead to therapeutic effects. For instance, it has been suggested that derivatives of this compound can inhibit bacterial enzymes critical for cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Applications in Medicinal Chemistry

5-Fluoro-1-benzothiophene-2-carbonyl chloride serves as a valuable biochemical tool in proteomics research. It has been utilized to identify novel protein interactions and elucidate cellular processes involved in various diseases. The compound's reactivity allows for specific targeting of molecular pathways, contributing to advancements in therapeutic strategies.

Anticancer and Antimicrobial Activities

Recent studies highlight the potential of fluorinated heterocycles, including 5-Fluoro-1-benzothiophene-2-carbonyl chloride, as lead structures for drug development. These compounds have shown promising anticancer and antimicrobial activities, often exceeding the potency of reference drugs . For example, some derivatives have demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity in non-cancerous cells .

Data Tables

The following table summarizes key characteristics and biological activities associated with 5-Fluoro-1-benzothiophene-2-carbonyl chloride and its derivatives:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 5-Fluoro-1-benzothiophene-2-carbonyl chloride | Antimicrobial activity; enzyme inhibition | Varies | Effective against bacterial enzymes |

| 5-Fluoro-1-benzothiophene-2-carboxylic acid | Anti-inflammatory; potential anticancer properties | Varies | Enhanced metabolic stability |

| 5-Methoxybenzothiophene-2-carboxamide | Selective Clk1 inhibitor; anticancer activity | >100 | Non-selective against Clk2 |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a derivative of 5-Fluoro-1-benzothiophene-2-carbonyl chloride. The compound was tested on HCT-116 colorectal cancer cells, revealing significant cytotoxicity with an IC50 value in the low nanomolar range. The mechanism involved G2/M phase arrest and modulation of cyclin B1 expression, indicating an anti-microtubule mechanism .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound. Derivatives were synthesized and tested against various bacterial strains. Results indicated that specific modifications enhanced their efficacy against antibiotic-resistant bacteria, showcasing the compound's potential as a lead for new antimicrobial agents.

Q & A

Q. NMR Spectroscopy :

- <sup>1</sup>H NMR: Look for characteristic peaks: δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (absence of residual solvents).

- <sup>13</sup>C NMR: Carbonyl carbon at ~170 ppm, fluorinated aromatic carbons at 110–125 ppm .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 214.98 (calculated for C₉H₄ClFOS).

FT-IR : Strong C=O stretch at ~1770 cm⁻¹; absence of -OH stretches (to rule out hydrolysis) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected <sup>19</sup>F NMR shifts) be resolved during characterization?

- Troubleshooting Approach :

- Step 1 : Verify solvent deuteration (e.g., CDCl₃ vs. DMSO-d₆). Fluorine chemical shifts are solvent-sensitive.

- Step 2 : Check for residual acidic protons (e.g., from hydrolysis) that may cause splitting artifacts.

- Step 3 : Compare with computational predictions (DFT calculations for <sup>19</sup>F shifts). Discrepancies >1 ppm suggest impurities or isomer formation .

- Case Study : A 2022 study observed δF = -112 ppm (experimental) vs. -108 ppm (DFT) due to trace DMF in the sample .

Q. What strategies optimize the stability of 5-fluoro-1-benzothiophene-2-carbonyl chloride in long-term storage?

- Stabilization Protocol :

- Storage : Under argon at -20°C in amber vials. Avoid exposure to humidity (use molecular sieves).

- Formulation : Dissolve in dry THF or dichloromethane (≥99.9% purity) to prevent gelation.

- Degradation Monitoring : Monthly QC via LC-MS (look for hydrolysis product [M-Cl + OH]<sup>+</sup> at m/z 197.02) .

Q. How do electronic effects of the fluorine substituent influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insights :

- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the carbonyl carbon, accelerating reactions with amines (e.g., forming amides).

- Steric Considerations : The ortho-fluorine may hinder bulky nucleophiles (e.g., tert-butylamine), reducing yields by 15–20% compared to unsubstituted analogs.

- Kinetic Data : Second-order rate constants (k₂) for reaction with aniline: 0.45 L/mol·s (fluorinated) vs. 0.32 L/mol·s (non-fluorinated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.